molecular formula C13H11Cl2NO2S B5835678 4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]morpholine

4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]morpholine

Cat. No.: B5835678
M. Wt: 316.2 g/mol
InChI Key: UDFQVEJRCGYIPA-UHFFFAOYSA-N
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Description

4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]morpholine is a chemical compound with the molecular formula C13H12Cl2NO2S It is known for its unique structure, which includes a morpholine ring attached to a benzothiophene moiety with two chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]morpholine typically involves the reaction of 3,6-dichloro-1-benzothiophene-2-carbonyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]morpholine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzothiophene ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the benzothiophene ring.

    Hydrolysis: The carbonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and morpholine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Products with different substituents replacing the chlorine atoms.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the benzothiophene ring.

    Hydrolysis: Carboxylic acids and morpholine.

Scientific Research Applications

4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]morpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The benzothiophene moiety can engage in π-π interactions with aromatic amino acids in proteins, while the morpholine ring can form hydrogen bonds, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-chloro-1,1-dioxido-1-benzothien-2-yl)carbonyl]morpholine
  • 4-[(3-methoxy-1,1-dioxido-1-benzothien-2-yl)carbonyl]morpholine
  • 4-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]morpholine

Uniqueness

4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]morpholine is unique due to the presence of two chlorine atoms on the benzothiophene ring, which can significantly influence its reactivity and biological activity. The combination of the benzothiophene and morpholine moieties also provides a versatile scaffold for further chemical modifications and applications.

Properties

IUPAC Name

(3,6-dichloro-1-benzothiophen-2-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO2S/c14-8-1-2-9-10(7-8)19-12(11(9)15)13(17)16-3-5-18-6-4-16/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFQVEJRCGYIPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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